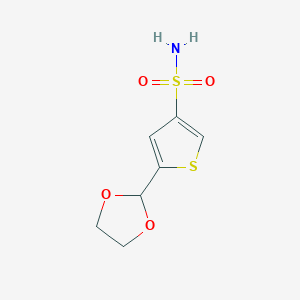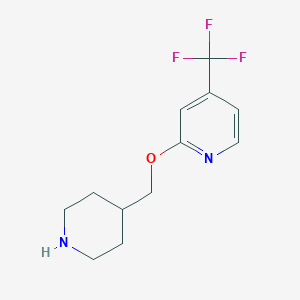
2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, a methoxy group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyridine and piperidine rings, as well as the positions of the methoxy and trifluoromethyl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group . The presence of these groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present . For example, the presence of the polar methoxy and trifluoromethyl groups could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis of related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, has been documented, showcasing methods for preparing intermediates of pharmaceutical importance through successive chlorination and condensation processes (Shen Li, 2012). Additionally, research on sulfonamides as terminators in cationic cyclizations highlights the reactivity of similar structures in forming pyrrolidines and piperidines, emphasizing the efficiency of polycyclic system formations (Charlotte M. Haskins & D. Knight, 2002).
Quantum Chemical and Molecular Dynamic Studies
Studies on piperidine derivatives have demonstrated their effectiveness in corrosion inhibition of iron, utilizing quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies. These derivatives showcase significant potential in protecting metal surfaces against corrosion, offering insights into the design of more efficient corrosion inhibitors (S. Kaya et al., 2016).
Optoelectronic and Magnetic Properties
Research into radical cation salts containing poly(beta-diketonate) rare earth complexes, involving derivatives of pyridine, has revealed fascinating optoelectronic and magnetic properties. These studies provide a foundation for developing new materials with potential applications in electronics and photonics, highlighting the compound's versatility in materials science (F. Pointillart et al., 2009).
Development of Water-Soluble Antagonists
In medicinal chemistry, the modification of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus with piperidinyl groups has led to the development of water-soluble human A₃ adenosine receptor antagonists. This advancement demonstrates the compound's applicability in enhancing the solubility and therapeutic potential of pharmaceutical agents (P. Baraldi et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9/h3,6-7,9,16H,1-2,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNITGCGMNBAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

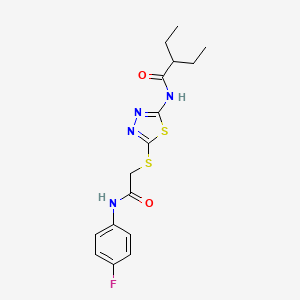
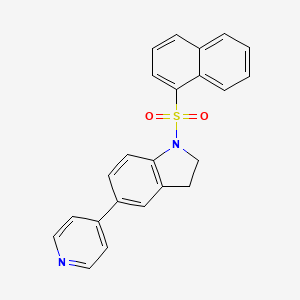
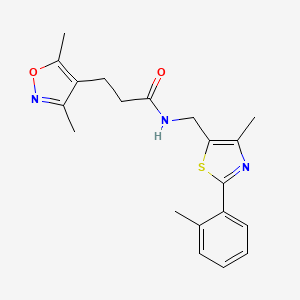
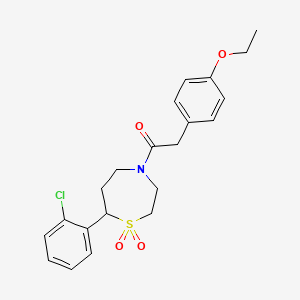
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
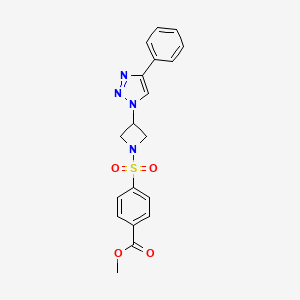
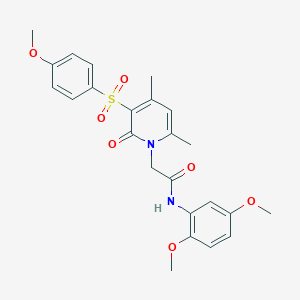
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
